molecular formula C19H14O5 B2663827 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 886948-00-1

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2663827
CAS No.: 886948-00-1
M. Wt: 322.316
InChI Key: CSTLCBRZGZFLDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized from the reaction of 6-formylvisnagin with 5-amino-3-methyl-1 H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .


Molecular Structure Analysis

The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory . The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .


Chemical Reactions Analysis

Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5 H -furo [3,2- g] chromene-6-carbonitrile (1) with 5-amino-3-methyl-1 H -pyrazole (2) afforded the novel 5- (6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1 H -pyrazolo [3,4- b] pyridine (3, HMBPP) .


Physical and Chemical Properties Analysis

The 1 H and 13 C chemical shift values, as well as vibrational wavenumber values, were theoretically determined and exhibited a high correlation with the experimental data . Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions . The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined . At different temperatures, the thermodynamic properties of the compounds were calculated .

Scientific Research Applications

Electrochemical Synthesis

Electrochemical oxidation techniques have been utilized to synthesize benzofuran derivatives, highlighting a method that could potentially apply to "6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one" for generating novel compounds or enhancing its properties. Electrochemical studies, such as those conducted by Moghaddam et al. (2006), offer insights into synthesizing new benzofuran derivatives through oxidation and Michael addition reactions, demonstrating applications in creating complex organic molecules with good yield and purity (Moghaddam et al., 2006).

Antimicrobial and Antitumor Activities

Research on benzofuran derivatives isolated from natural sources, such as the mangrove endophytic fungus Nigrospora sp., has shown that these compounds exhibit moderate antitumor and antimicrobial activities. This suggests that similar compounds, including "6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one," could have potential applications in developing new therapeutic agents (Xia et al., 2011).

PET Imaging Probes

Benzofuran derivatives have been explored for their potential as PET imaging probes, particularly for imaging enzymes such as the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1). Gao et al. (2013) synthesized a benzofuran compound as a potent and selective PIM1 inhibitor, suggesting that structurally related compounds could be developed for biomedical imaging applications (Gao et al., 2013).

Anticholinesterase Agents

Compounds based on the molecular skeletons of furobenzofuran have been evaluated for their anticholinesterase activity, indicating potential use in treating neurodegenerative diseases such as Alzheimer's. Luo et al. (2005) explored novel carbamates derived from benzofuran compounds, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Quantum Studies and NLO Properties

Quantum studies and analyses of nonlinear optical (NLO) properties have been conducted on benzofuran derivatives, indicating their potential in materials science applications. Halim and Ibrahim (2022) reported on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel benzofuran compound, highlighting its high reactivity and stability. Such studies suggest avenues for exploring "6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one" in advanced materials and optical applications (Halim & Ibrahim, 2022).

Properties

IUPAC Name

6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-10-6-16-12(8-14(10)20)13(9-18(21)23-16)17-7-11-4-3-5-15(22-2)19(11)24-17/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLCBRZGZFLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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